molecular formula C20H16ClN3O6 B4304249 3-(2-CHLORO-5-NITROPHENYL)-3-[(5-METHYL-3-PHENYL-1,2-OXAZOL-4-YL)FORMAMIDO]PROPANOIC ACID

3-(2-CHLORO-5-NITROPHENYL)-3-[(5-METHYL-3-PHENYL-1,2-OXAZOL-4-YL)FORMAMIDO]PROPANOIC ACID

Cat. No.: B4304249
M. Wt: 429.8 g/mol
InChI Key: PETPJIULZSABHA-UHFFFAOYSA-N
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Description

3-(2-CHLORO-5-NITROPHENYL)-3-[(5-METHYL-3-PHENYL-1,2-OXAZOL-4-YL)FORMAMIDO]PROPANOIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-nitrophenyl group, an isoxazolyl group, and a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-CHLORO-5-NITROPHENYL)-3-[(5-METHYL-3-PHENYL-1,2-OXAZOL-4-YL)FORMAMIDO]PROPANOIC ACID typically involves multiple steps, starting from readily available starting materials. The process may include nitration, chlorination, and coupling reactions under controlled conditions. Specific reagents and catalysts are used to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-CHLORO-5-NITROPHENYL)-3-[(5-METHYL-3-PHENYL-1,2-OXAZOL-4-YL)FORMAMIDO]PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Halogen substitution reactions can occur, replacing the chlorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas with a palladium catalyst for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce various halogenated compounds.

Scientific Research Applications

3-(2-CHLORO-5-NITROPHENYL)-3-[(5-METHYL-3-PHENYL-1,2-OXAZOL-4-YL)FORMAMIDO]PROPANOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-CHLORO-5-NITROPHENYL)-3-[(5-METHYL-3-PHENYL-1,2-OXAZOL-4-YL)FORMAMIDO]PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **3-(2-chloro-5-nitrophenyl)-3-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}butanoic acid
  • **3-(2-chloro-5-nitrophenyl)-3-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}pentanoic acid

Uniqueness

The uniqueness of 3-(2-CHLORO-5-NITROPHENYL)-3-[(5-METHYL-3-PHENYL-1,2-OXAZOL-4-YL)FORMAMIDO]PROPANOIC ACID lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups and molecular architecture makes it a valuable compound for various applications.

Properties

IUPAC Name

3-(2-chloro-5-nitrophenyl)-3-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O6/c1-11-18(19(23-30-11)12-5-3-2-4-6-12)20(27)22-16(10-17(25)26)14-9-13(24(28)29)7-8-15(14)21/h2-9,16H,10H2,1H3,(H,22,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETPJIULZSABHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC(CC(=O)O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-CHLORO-5-NITROPHENYL)-3-[(5-METHYL-3-PHENYL-1,2-OXAZOL-4-YL)FORMAMIDO]PROPANOIC ACID
Reactant of Route 2
3-(2-CHLORO-5-NITROPHENYL)-3-[(5-METHYL-3-PHENYL-1,2-OXAZOL-4-YL)FORMAMIDO]PROPANOIC ACID
Reactant of Route 3
Reactant of Route 3
3-(2-CHLORO-5-NITROPHENYL)-3-[(5-METHYL-3-PHENYL-1,2-OXAZOL-4-YL)FORMAMIDO]PROPANOIC ACID
Reactant of Route 4
3-(2-CHLORO-5-NITROPHENYL)-3-[(5-METHYL-3-PHENYL-1,2-OXAZOL-4-YL)FORMAMIDO]PROPANOIC ACID
Reactant of Route 5
3-(2-CHLORO-5-NITROPHENYL)-3-[(5-METHYL-3-PHENYL-1,2-OXAZOL-4-YL)FORMAMIDO]PROPANOIC ACID
Reactant of Route 6
3-(2-CHLORO-5-NITROPHENYL)-3-[(5-METHYL-3-PHENYL-1,2-OXAZOL-4-YL)FORMAMIDO]PROPANOIC ACID

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